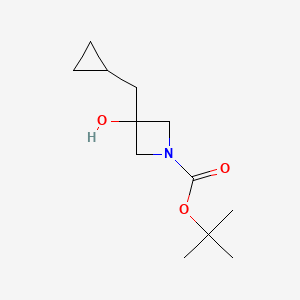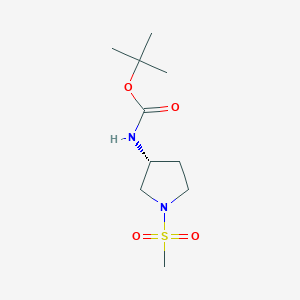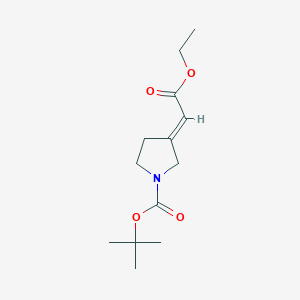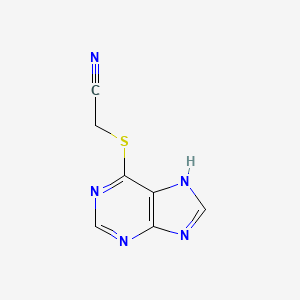
6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(4-chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carbonitrile est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie organique et de la chimie médicinale. Ce composé se caractérise par sa structure unique, qui comprend un cycle dihydropyridine substitué par un groupe chlorophényle, un groupe phényle et un groupe carbonitrile. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques uniques, ce qui en fait un sujet d'étude précieux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(4-chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation de la 4-chlorobenzaldéhyde, de l'acétophénone et du malononitrile en présence d'une base telle que la pipéridine. La réaction se déroule via une condensation de Knoevenagel suivie d'une cyclisation pour former le cycle dihydropyridine.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à écoulement continu afin de garantir des conditions de réaction constantes et des rendements élevés. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut encore améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(4-chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyridine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonitrile en un groupe amine.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés de pyridine.
Réduction : Dérivés aminés.
Substitution : Dérivés phényliques substitués.
Applications De Recherche Scientifique
Le 6-(4-chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carbonitrile a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 6-(4-chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(4-Chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carboxamide
- 6-(4-Chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-acide carboxylique
Unicité
Le 6-(4-chlorophényl)-2-oxo-4-phényl-1,2-dihydropyridine-3-carbonitrile est unique en raison de la présence du groupe carbonitrile, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues carboxamide et acide carboxylique. Cette unicité en fait un composé précieux pour des recherches et un développement plus poussés dans divers domaines scientifiques.
Propriétés
Numéro CAS |
69538-75-6 |
|---|---|
Formule moléculaire |
C18H11ClN2O |
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |
Clé InChI |
BBFVMZWAABSZOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)

![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)


![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)

![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
